molecular formula C9H11N3O3 B11893779 1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one

1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11893779
M. Wt: 209.20 g/mol
InChI Key: GSXBMVYKBAEYBY-UHFFFAOYSA-N
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Description

1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring. The presence of hydroxyl groups at positions 4 and 7, along with an ethyl group at position 1 and a methyl group at position 2, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[4,5-b]pyridine core. Subsequent alkylation and hydroxylation steps introduce the ethyl and hydroxyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with DNA and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and hydroxyl groups enhances its reactivity and potential for various applications.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

1-ethyl-4,7-dihydroxy-2-methylimidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C9H11N3O3/c1-3-11-5(2)10-9-8(11)6(13)4-7(14)12(9)15/h4,13,15H,3H2,1-2H3

InChI Key

GSXBMVYKBAEYBY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C1C(=CC(=O)N2O)O)C

Origin of Product

United States

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